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molecular formula C9H8BrFO B7856742 1-(4-Bromo-3-fluorophenyl)propan-1-one CAS No. 916792-04-6

1-(4-Bromo-3-fluorophenyl)propan-1-one

Cat. No. B7856742
M. Wt: 231.06 g/mol
InChI Key: GHHRUVSSLOMVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063085B2

Procedure details

Prepared by the same method as described in example 1 except that (i) steps A, B and C were omitted; (ii) 1-(4-bromo-3-fluoro-phenyl)-propan-1-one was used in place of 1-(2-fluoro-4-iodo-phenyl)-ethanone in step 21-D; (iii) (S)-2-tert-butoxycarbonylamino-3-phenyl-propionic acid was used in place of (2S,3S)-2-tert-butoxycarbonylamino-3-phenyl-butyric acid in step 21-E; and (iv) chlorination of the 5-position of the imidazole ring with N-chlorosuccinimide in step 21-F was omitted. 1-(4-Bromo-3-fluoro-phenyl)-propan-1-one was prepared as described in example 6 for the preparation of 1-(4-bromo-2-chloro-phenyl)-ethanone except that 4-bromo-3-fluorobenzoic acid was used in place of 4-bromo-2-chlorobenzoic acid in step 21-I. HR-MS: calcd for C28H24BrFN4O4 [M+H+] 579.1038. Found 579.1038.
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-3-fluoro-phenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(S)-2-tert-butoxycarbonylamino-3-phenyl-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1C=CC(C2NC([C@@H](N3C(=O)[C@@H](CCC(O)=O)NC3=O)C(C)C)=NC=2)=C[CH:3]=1.C(OC(=O)N[C@H](C1NC(C2C=CC=CC=2F)=CN=1)[C@H](C1C=CC=CC=1)C)(C)(C)C.C(OC(N[C@H](C1C=CC(OCC(=O)N(C)C)=CC=1)C(O)=O)=O)(C)(C)C.ClN1C(=O)CCC1=O.BrC1C=CC(C(=O)C)=C(Cl)C=1.[Br:102][C:103]1[CH:111]=[CH:110][C:106]([C:107]([OH:109])=O)=[CH:105][C:104]=1[F:112]>>[Br:102][C:103]1[CH:111]=[CH:110][C:106]([C:107](=[O:109])[CH2:2][CH3:3])=[CH:105][C:104]=1[F:112]

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)C1=CN=C(N1)[C@H](C(C)C)N1C(N[C@@H](C1=O)CCC(=O)O)=O
Step Two
Name
1-(4-bromo-3-fluoro-phenyl)-propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N[C@@H]([C@@H](C)C1=CC=CC=C1)C=1NC(=CN1)C1=C(C=CC=C1)F)=O
Step Three
Name
(S)-2-tert-butoxycarbonylamino-3-phenyl-propionic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(=O)O)C1=CC=C(C=C1)OCC(N(C)C)=O
Step Four
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@@H](C(=O)O)C1=CC=C(C=C1)OCC(N(C)C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the same method

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(CC)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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